Home > Products > Screening Compounds P65170 > (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-BROMOPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-BROMOPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE -

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-BROMOPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

Catalog Number: EVT-4436526
CAS Number:
Molecular Formula: C28H24BrN3O4
Molecular Weight: 546.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Medroxalol

Compound Description: Medroxalol (5-[1-hydroxy-2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]ethyl]-2-hydroxybenzamide) is a drug that exhibits both alpha- and beta-adrenergic antagonist activity, making it useful in treating hypertension. []

Relevance: Medroxalol shares a similar structural core with the target compound N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-bromobenzamide. Both compounds contain a 1,3-benzodioxol-5-yl group and an amide functionality. Additionally, both compounds feature a substituted alkyl chain linked to an amine group, although the specific substituents and chain length differ. This shared core structure suggests potential for similar pharmacological activities, particularly regarding interactions with adrenergic receptors.

5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-methoxybenzamide

Compound Description: This compound (5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-methoxybenzamide) is a phenolic O-methyl analogue of Medroxalol. This modification results in enhanced beta-adrenergic blocking activity and decreased alpha-blocking activity compared to Medroxalol. []

Relevance: This analogue is structurally similar to the target compound N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-bromobenzamide, sharing the 1,3-benzodioxol-5-yl group, an amide functionality, and a substituted alkyl chain linked to an amine. The key difference lies in the substitution on the benzene ring attached to the amide; the analogue has a methoxy group, while the target compound has a bromine substituent. This variation could impact the compound's interaction with adrenergic receptors and potentially influence its alpha- and beta-blocking activities.

2-hydroxy-5-[1-hydroxy-2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]benzamide

Compound Description: This compound (2-hydroxy-5-[1-hydroxy-2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]benzamide) is an analogue of Medroxalol where the aralkylamine side chain is replaced by a fragment of a known alpha-adrenergic receptor blocker. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is a potentiator drug approved for the treatment of cystic fibrosis caused by the ∆F508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). [] Ivacaftor works by improving the chloride channel function of CFTR. []

Relevance: While not sharing a direct structural similarity, Ivacaftor is relevant to the target compound N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-bromobenzamide in the context of drug development for CFTR modulation. The paper discusses the limitations of Ivacaftor due to its negative impact on the stability of ∆F508-CFTR and its interference with corrector drugs. This highlights the importance of developing new potentiators that do not negatively affect CFTR stability or corrector efficacy, potentially like the target compound.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug for cystic fibrosis caused by the ∆F508 mutation in CFTR. [] Correctors aim to improve the cellular processing of the defective CFTR protein. []

Relevance: The compound shares the 1,3-benzodioxol-5-yl motif with the target compound N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-bromobenzamide. The research emphasizes the need for potentiators that do not interfere with corrector action, such as this compound. Understanding the structural features that lead to negative interactions between potentiators and correctors, like the presence of the 1,3-benzodioxol-5-yl group, could guide the development of improved CFTR modulators.

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound represents another investigational corrector drug for cystic fibrosis targeting the ∆F508-CFTR mutation. []

Relevance: Like the previous corrector compound, this molecule shares the 1,3-benzodioxol-5-yl group with the target compound N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-bromobenzamide. The presence of this motif in both correctors and the target potentiator raises questions about the potential for interaction and whether the target compound might also interfere with corrector action. Investigating the interaction profile of the target compound with various correctors is crucial for its development as a viable CFTR modulator.

Topsentin

Compound Description: Topsentin is a bis-indole marine alkaloid. [] Deaza-analogues of Topsentin were synthesized and screened for anticancer activity. []

Relevance: Although Topsentin itself does not share direct structural similarities with N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-bromobenzamide, its deaza-analogues incorporate substituted indole moieties. This highlights the prevalence and potential biological relevance of indole-containing compounds, particularly in the context of exploring novel drug candidates for various therapeutic applications. The target compound's 2-methyl-1H-indol-3-yl group suggests it might also exhibit relevant biological activities.

Series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates

Compound Description: This series of compounds are deaza-analogues of Topsentin synthesized and screened for anticancer activity. []

Relevance: The series features compounds with substituted indole moieties, like the target compound N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-bromobenzamide. This emphasizes the importance of exploring structural modifications around the indole core to potentially modulate biological activity. Comparing the structure-activity relationships of these Topsentin analogues with those of the target compound could offer valuable insights for optimizing its design and enhancing its therapeutic potential.

N-((R,S,)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1- oxopropyl)-L-phenylalanine benzyl ester (RB 101)

Compound Description: RB 101 is a complete inhibitor of the enkephalin-catabolizing enzymes. [] When administered systemically, RB 101 induces antinociceptive responses that can be reversed by naloxone. []

Relevance: RB 101 is mentioned in a study investigating the potentiating effect of cholecystokinin B antagonists on antinociception mediated by endogenous enkephalins. [] Although RB 101 is structurally distinct from the target compound N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-bromobenzamide, the research highlights the complex interplay between different neuropeptide systems in pain modulation. This emphasizes the importance of considering potential interactions between the target compound and other neurological pathways when evaluating its pharmacological profile.

Properties

Product Name

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-BROMOPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]-3-bromobenzamide

Molecular Formula

C28H24BrN3O4

Molecular Weight

546.4 g/mol

InChI

InChI=1S/C28H24BrN3O4/c1-17-21(22-7-2-3-8-23(22)31-17)11-12-30-28(34)24(32-27(33)19-5-4-6-20(29)15-19)13-18-9-10-25-26(14-18)36-16-35-25/h2-10,13-15,31H,11-12,16H2,1H3,(H,30,34)(H,32,33)/b24-13-

InChI Key

WBRMCSFTWNNZQP-CFRMEGHHSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC4=C(C=C3)OCO4)NC(=O)C5=CC(=CC=C5)Br

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC4=C(C=C3)OCO4)NC(=O)C5=CC(=CC=C5)Br

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/NC(=O)C5=CC(=CC=C5)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.